[5-(ethoxycarbonyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]methyl N-(phenylcarbonyl)methioninate
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Overview
Description
ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a benzoylamino group, and a methanesulfonyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of β-dicarbonyl compounds with amines, followed by cyclization to form the imidazole ring . The reaction conditions typically involve the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoylamino group and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The methanesulfonyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
ETHYL 5-({[2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOYL]OXY}METHYL)-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE can be compared to other similar compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a benzamido group and is used in medicinal chemistry.
2-Benzoylamino-pentanedioic acid 5-ethyl ester: This compound shares the benzoylamino group and is used in various chemical reactions.
N-ethyl-2-arylvinyl-5-methyl fulleropyrrolidines: These compounds are synthesized using similar reaction conditions and have applications in organic synthesis.
Properties
Molecular Formula |
C19H23N3O6S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 5-[(2-benzamido-4-methylsulfanylbutanoyl)oxymethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C19H23N3O6S/c1-3-27-18(25)15-14(21-19(26)22-15)11-28-17(24)13(9-10-29-2)20-16(23)12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,20,23)(H2,21,22,26) |
InChI Key |
UVOXCMXIUMFMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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